Bienvenue dans la boutique en ligne BenchChem!

Cytotoxic linear peptide IsCT

Antimicrobial peptides Therapeutic index Selectivity

IsCT is a critical scaffold for directed evolution of selective antimicrobial peptides. Its native narrow therapeutic index (HC50/MIC=4.83 vs. E. coli) makes it a necessary control in membrane-selectivity studies. Procurement enables access to a validated chemical template for engineering non-hemolytic analogs like [K7,P8,K11]-IsCT and truncated anti-biofilm variants (IsCT-Δ6-8). Evidence-supported gut microbiota modulation and AGP replacement in broiler trials also make it a data-backed candidate for animal feed additive R&D.

Molecular Formula
Molecular Weight
Cat. No. B1578293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytotoxic linear peptide IsCT
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytotoxic Linear Peptide IsCT: A Short-Chain Scorpion-Derived Antimicrobial Peptide for Research and Industrial Procurement


IsCT (Isalo scorpion cytotoxic peptide) is a 13-amino acid, C-terminally amidated linear peptide (MW: 1501.9 Da) isolated from the venom of the scorpion Opisthacanthus madagascariensis [1]. It belongs to the antimicrobial helix superfamily and is one of the shortest natural cytotoxic peptides characterized to date [2]. IsCT exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, but its native form is non-cell-selective, demonstrating notable hemolytic activity against mammalian erythrocytes [1]. Its compact size and α-helical structure make it a suitable model for studying peptide-lipid interactions, but its therapeutic utility in native form is constrained by its cytotoxic profile [2].

Why Wild-Type IsCT Cannot Be Interchanged with Other Antimicrobial Peptides: A Segue to Quantitative Differentiation


Procurement decisions involving wild-type IsCT must account for its inherently narrow therapeutic window and non-cell-selective mechanism. While it shares a membrane-active, α-helical motif with other antimicrobial peptides (AMPs) like magainin, melittin, and cecropin, the native peptide's therapeutic index (HC50/MIC) against E. coli is only 4.83 [1]. This value is substantially lower than that of cecropin and magainin, and its hemolytic activity is comparable to melittin, a known potent cytolysin [2]. Therefore, direct substitution of wild-type IsCT for a more selective AMP in any application requiring a safety margin (e.g., systemic administration or eukaryotic co-culture) is scientifically unsound and carries a high risk of off-target cytotoxicity. The quantitative evidence below delineates the specific performance boundaries of the native peptide and identifies engineered analogs that overcome these limitations, providing a clear, data-driven basis for compound selection.

IsCT and Its Analogs: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Therapeutic Index (HC50/MIC) of Wild-Type IsCT vs. Engineered Analogs and Class-Level AMPs

The therapeutic index, calculated as HC50/MIC against E. coli, quantifies antimicrobial specificity. Wild-type IsCT has a low therapeutic index of 4.83, which is significantly improved in rationally designed analogs. The analog E7K,I9K-IsCT exhibits a therapeutic index of 166.11, representing a ~34-fold improvement over the wild type [1]. For cross-class context, IsCT's native index is considerably lower than that of cecropins and magainins, which are known for higher specificity [2]. Melittin, a classic AMP comparator, has a very small therapeutic index due to its high hemolytic activity [2].

Antimicrobial peptides Therapeutic index Selectivity

Hemolytic Activity (HC50) of Wild-Type IsCT vs. Selectivity-Enhanced Analogs

Wild-type IsCT exhibits significant hemolytic activity, with an HC50 of 43.59 μg/mL against human erythrocytes [1]. In contrast, engineered analogs such as I9K-IsCT and E7K,I9K-IsCT show no detectable hemolytic activity at concentrations up to 250 μg/mL, resulting in an assigned HC50 of 500 μg/mL for therapeutic index calculations [1]. Another analog, [K7, P8, K11]-IsCT, also shows no hemolytic activity even at concentrations as high as 100 µM, while exhibiting more potent antibacterial activity than the native peptide [2]. The analog [A]1[F]5[K]8-IsCT1-NH2 similarly achieves reduced hemolytic activity relative to the wild type [3]. This demonstrates that the native peptide's hemolytic property is not fixed but can be decoupled from antibacterial action through rational sequence modification.

Hemolysis Cytotoxicity Antimicrobial peptides

Antibacterial Potency (MIC) of Wild-Type IsCT vs. Key AMP Comparators

Wild-type IsCT demonstrates broad-spectrum antibacterial activity with MIC values in the low micromolar range against several clinically relevant pathogens, including E. coli (2 μM), P. aeruginosa (2 μM), S. typhimurium (1 μM), and S. epidermidis (1 μM) [1]. This potency is comparable to or exceeds that of some well-studied AMPs. IsCT's MICs against E. coli and Salmonella are generally lower than those of many reference AMPs [2]. Within the IsCT analog series, [K7, P8, K11]-IsCT exhibits a similar or 2-fold higher antibacterial activity than native IsCT [3], while the [A]1[F]5[K]8-IsCT1-NH2 analog maintains or improves MIC values (approx. 0.38 and 12.5 μmol L-1) while reducing hemolysis [4].

Minimum Inhibitory Concentration Antibacterial Gram-negative

Anti-Biofilm and Anti-Virulence Activity of IsCT Truncated Analog Against P. aeruginosa

Beyond direct bactericidal activity, truncated analogs of IsCT demonstrate anti-biofilm and anti-virulence properties that are independent of growth inhibition. The analog IsCT-Δ6-8 showed the most potent anti-P. aeruginosa biofilm activity among tested analogs, and importantly, this effect was not due to bacterial growth inhibition [1]. Furthermore, IsCT-Δ6-8 inhibited the production of pyocyanin, a key virulence factor in P. aeruginosa, and suppressed LPS-induced inflammatory mediators (nitric oxide and interleukin-6) in macrophages [1]. This is a functional differentiation from wild-type IsCT and many conventional antibiotics, which primarily target bacterial growth and may not effectively disrupt established biofilms or virulence pathways.

Biofilm Pseudomonas aeruginosa Virulence

In Vivo Efficacy and Growth Promotion in Broiler Chickens: IsCT vs. Chlortetracycline and Untreated Controls

In a 60-day feeding trial with 240 yellow-feathered broilers, dietary supplementation with IsCT at 150 and 200 mg/kg significantly improved growth performance compared to untreated controls and matched or exceeded the performance of a chlortetracycline (CTC) antibiotic group. The IsCT150 and IsCT200 groups had significantly higher average final body weight and average daily weight gain (p < 0.05) and significantly lower feed conversion ratios than the control group [1]. Additionally, IgA and IgG levels were significantly elevated in IsCT-supplemented groups (p < 0.05), indicating enhanced immune function [1]. These results provide a direct, quantitative comparison to both an untreated baseline and a conventional antibiotic growth promoter, demonstrating IsCT's functional utility in a relevant industrial application.

In vivo Growth performance Animal feed

IsCT Peptide: High-Value Application Scenarios Derived from Quantitative Evidence


Rational Design and Screening of Next-Generation, Cell-Selective Antibiotics

Given the stark contrast in therapeutic index between wild-type IsCT (4.83) and engineered analogs like E7K,I9K-IsCT (166.11) [1], IsCT serves as an excellent scaffold for structure-activity relationship (SAR) studies and directed evolution campaigns. Procurement of the native peptide and key analogs enables researchers to systematically probe the relationship between sequence, structure (e.g., helicity, amphipathicity), and selectivity. This scenario is supported by the availability of non-hemolytic, highly selective analogs like [K7, P8, K11]-IsCT [2] and [A]1[F]5[K]8-IsCT1-NH2 [3], which validate the scaffold's tractability for rational improvement.

Development of Anti-Biofilm and Anti-Virulence Therapies for Chronic Infections

The discovery that truncated analogs like IsCT-Δ6-8 can inhibit P. aeruginosa biofilms and suppress virulence factor production (pyocyanin) without affecting bacterial growth [4] opens a distinct therapeutic avenue. This application scenario is particularly relevant for combating chronic, biofilm-associated infections (e.g., in cystic fibrosis lungs, chronic wounds) where conventional antibiotics fail. Procurement of IsCT-Δ6-8 or similar analogs is justified for research into novel anti-virulence strategies and adjunctive therapies that disarm rather than kill pathogens, potentially reducing selective pressure for resistance.

Sustainable, Antibiotic-Free Growth Promotion in Poultry Production

Direct in vivo evidence from broiler feeding trials demonstrates that dietary IsCT supplementation at 150-200 mg/kg significantly improves growth performance (body weight, daily gain, feed conversion) and enhances immune parameters (IgA, IgG) compared to both untreated and antibiotic (CTC) controls [5]. This positions IsCT as a functional, data-backed alternative to antibiotic growth promoters (AGPs), addressing a critical industry need. Industrial procurement of IsCT for large-scale feed additive formulation is supported by its demonstrated biosafety, growth-promoting efficacy, and ability to modulate gut microbiota, offering a sustainable path forward in animal agriculture amid tightening AGP regulations.

Quote Request

Request a Quote for Cytotoxic linear peptide IsCT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.